molecular formula C6H10OS2 B14688950 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane CAS No. 35538-61-5

3-Oxa-7,9-dithiabicyclo[3.3.1]nonane

Katalognummer: B14688950
CAS-Nummer: 35538-61-5
Molekulargewicht: 162.3 g/mol
InChI-Schlüssel: BCNAHBKYKLGMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves several routes. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. The synthetic routes often involve the use of organometallics and nanoconjugates for catalytic and biological applications . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

3-Oxa-7,9-dithiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Oxa-7,9-dithiabicyclo[3.3.1]nonane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

35538-61-5

Molekularformel

C6H10OS2

Molekulargewicht

162.3 g/mol

IUPAC-Name

3-oxa-7,9-dithiabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H10OS2/c1-5-3-8-4-6(9-5)2-7-1/h5-6H,1-4H2

InChI-Schlüssel

BCNAHBKYKLGMCI-UHFFFAOYSA-N

Kanonische SMILES

C1C2CSCC(S2)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.